Ethyl 2-amino-2-(trifluoromethyl)but-3-ynoate
Description
Properties
IUPAC Name |
ethyl 2-amino-2-(trifluoromethyl)but-3-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO2/c1-3-6(11,7(8,9)10)5(12)13-4-2/h1H,4,11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTJKUFCZBTUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#C)(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . This reaction proceeds under mild conditions and yields the desired trifluoromethylated amino acid derivative.
Industrial Production Methods
Industrial production of ethyl 2-amino-2-(trifluoromethyl)but-3-ynoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(trifluoromethyl)but-3-ynoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Ethyl 2-amino-2-(trifluoromethyl)but-3-ynoate has found applications in several scientific research areas:
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of pharmaceuticals. It can be used to design drugs with improved pharmacokinetic properties and enhanced biological activity.
Agrochemicals: The trifluoromethyl group imparts stability and bioactivity, making the compound useful in the development of pesticides and herbicides.
Materials Science: The compound can be incorporated into polymers and materials to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(trifluoromethyl)but-3-ynoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The electron-withdrawing nature of the trifluoromethyl group can also affect the compound’s reactivity and stability, contributing to its overall biological effects.
Comparison with Similar Compounds
Structural Differences :
- Trifluoromethyl vs. Methyl: The trifluoromethyl group in the target compound enhances electronegativity and steric bulk compared to the methyl group in ethyl 2-amino-3-methylbut-2-enoate. This difference increases metabolic stability and resistance to hydrolysis in the trifluoromethyl derivative .
- Alkyne vs.
Synthesis: Ethyl 2-amino-3-methylbut-2-enoate is synthesized via condensation reactions of β-keto esters with amines. In contrast, the trifluoromethyl-alkyne analog likely requires specialized reagents (e.g., trifluoromethylation agents) or multi-component reactions, as seen in related alkyne-containing esters .
Physicochemical Properties :
Ethyl 2-Substituted-4-(Triisopropylsilyl)But-3-Ynoates
Structural Differences: Compounds such as ethyl 2-(allyloxy)-4-(triisopropylsilyl)but-3-ynoate (5h) and ethyl 2-hydroxy-4-(triisopropylsilyl)but-3-ynoate (5j) share the alkyne-ester backbone but differ in substituents:
- Amino vs. Ether/Hydroxy Groups: The amino group in the target compound enables nucleophilic reactivity, whereas ether/hydroxy groups in 5h/5j participate in hydrogen bonding or silylation reactions.
- Triisopropylsilyl (TIPS) Protection : The TIPS group in 5h/5j increases hydrophobicity and steric shielding, unlike the unprotected trifluoromethyl group in the target compound .
Synthesis: The target compound may be synthesized via a three-component reaction analogous to those used for 5h and 5j, which employ ethyl 2-diazoacetate and trifluoromethylated alkynes. However, introducing the amino group would require an amine source or post-synthetic modification .
Yield and Reactivity :
Sulfonylurea Herbicides (Metsulfuron Methyl Analogs)
While structurally distinct, sulfonylurea herbicides like metsulfuron methyl ester share trifluoromethyl groups and ester functionalities. Key contrasts include:
- Triazine vs. Alkyne Core : The triazine ring in sulfonylureas enables herbicidal activity via acetolactate synthase inhibition, whereas the alkyne in the target compound may serve as a pharmacophore in drug design .
- Biological Activity: The amino group in the target compound could enhance binding to biological targets compared to sulfonylureas’ sulfonamide groups .
Biological Activity
Ethyl 2-amino-2-(trifluoromethyl)but-3-ynoate is a trifluoromethylated amino acid that has garnered attention due to its unique structural features and potential biological applications. Its trifluoromethyl group (-CF3) significantly influences its chemical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a trifluoromethyl group attached to an amino acid backbone. The presence of the trifluoromethyl group enhances the compound's stability and reactivity, which can be attributed to its electron-withdrawing nature. This property allows for increased binding affinity to various biological targets.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C7H8F3N O2 |
| Molecular Weight | 201.14 g/mol |
| Functional Groups | Amino, Trifluoromethyl, Ethyl Ester |
| Chemical Class | Trifluoromethylated Amino Acid |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The trifluoromethyl group can modulate the compound's binding affinity to enzymes and receptors, influencing their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and are implicated in various cancer types .
- Pharmacokinetic Enhancement : Its unique structure allows for improved pharmacokinetic properties in drug design, leading to enhanced bioavailability and efficacy .
- Agrochemical Applications : The stability imparted by the trifluoromethyl group makes it suitable for developing pesticides and herbicides.
Research Findings
Recent studies have highlighted the potential applications of this compound in medicinal chemistry and agrochemicals.
Case Studies:
- Medicinal Chemistry : Research indicates that compounds containing the trifluoromethyl group exhibit enhanced inhibitory effects on specific enzymes compared to their non-fluorinated counterparts. For instance, modifications of similar structures have shown up to a six-fold increase in potency against serotonin uptake inhibitors .
- Agrochemicals : The compound's stability has been leveraged in developing new herbicides with improved efficacy against target weeds while minimizing environmental impact.
Table 2: Comparative Biological Activity of Trifluoromethylated Compounds
| Compound Name | Target Enzyme | IC50 Value (µM) | Notes |
|---|---|---|---|
| This compound | BCAT1/BCAT2 | TBD | Potential dual inhibitor |
| Compound A (non-fluorinated analog) | BCAT1/BCAT2 | TBD | Lower potency compared to fluorinated form |
| Compound B (fluorinated) | Serotonin Transporter | 0.15 | Significant improvement over non-fluoro |
Q & A
Basic Research Questions
What are the standard synthetic routes for Ethyl 2-amino-2-(trifluoromethyl)but-3-ynoate?
The synthesis typically involves multi-step reactions, including nucleophilic substitution or condensation of fluorinated precursors with amino esters. For example, tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups may protect the amino functionality during synthesis, followed by deprotection under acidic conditions . Key steps often require anhydrous conditions, catalysts like sodium hydride, and temperature control (e.g., 0–25°C) to minimize side reactions. Post-synthesis purification via column chromatography is critical to isolate the product .
How is the compound characterized for structural confirmation and purity?
Analytical methods include:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, while F NMR confirms trifluoromethyl group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity, essential for biological assays .
What are the stability considerations for this compound under laboratory conditions?
The compound is stable at room temperature in inert atmospheres but degrades under strong oxidative (e.g., HO) or basic conditions. Storage recommendations:
- Short-term : Desiccated at 4°C.
- Long-term : Under argon at -20°C.
Reactivity studies suggest the trifluoromethyl group enhances stability against hydrolysis compared to non-fluorinated analogs .
Advanced Research Questions
How can researchers design experiments to study its interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics with enzymes/receptors .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) and thermodynamic parameters .
- Molecular Dynamics Simulations : Predicts binding modes of the trifluoromethyl group in hydrophobic enzyme pockets .
Example: In kinase inhibition studies, the amino group facilitates hydrogen bonding with ATP-binding sites, while the trifluoromethyl group enhances membrane permeability .
How should contradictions in bioactivity data across studies be resolved?
Common sources of discrepancies include:
- Impurity Variability : Trace solvents (e.g., DMSO) or unreacted intermediates may interfere with assays. Validate purity via HPLC and NMR .
- Assay Conditions : pH, temperature, or solvent choice (e.g., aqueous vs. DMSO) alter activity. Standardize protocols using controls like known inhibitors .
- Structural Analog Interference : Compare results with analogs lacking the trifluoromethyl or amino group to isolate functional contributions .
What strategies optimize synthetic yield and scalability?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% compared to conventional heating .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in trifluoromethylation steps .
- Solvent Optimization : Acetonitrile or THF improves solubility of fluorinated intermediates, reducing byproducts .
How does the compound compare to structural analogs in bioactivity?
Comparative studies should evaluate:
- Functional Group Swaps : Replace trifluoromethyl with methyl or chloro groups to assess hydrophobicity effects .
- Amino Group Modifications : Boc-protected vs. free amino derivatives alter cellular uptake and toxicity profiles .
Data Example: Analogs with longer carbon chains (e.g., hex-5-enoate vs. but-3-ynoate) show reduced IC values in cancer cell lines due to improved lipid bilayer penetration .
Methodological Guidelines
- Spectral Data Interpretation : Cross-reference F NMR shifts (typically δ -60 to -70 ppm) with databases to confirm trifluoromethyl presence .
- Biological Replication : Perform triplicate assays with orthogonal methods (e.g., fluorescence quenching and SPR) to validate target engagement .
- Safety Protocols : Use fume hoods for reactions involving volatile fluorinated reagents (e.g., trifluoroacetic anhydride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
